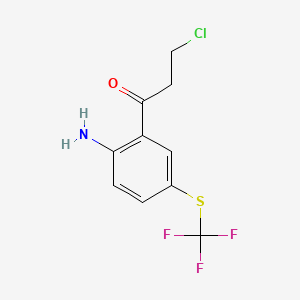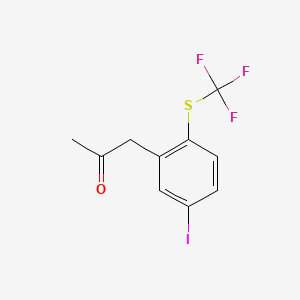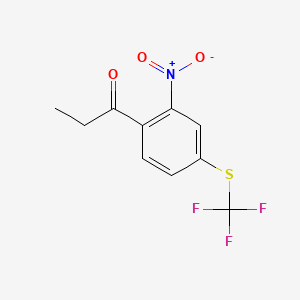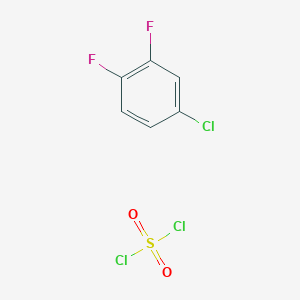
2-Chloro-4,5-difluorobenzen sulphonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-difluorobenzen sulphonyl chloride typically involves the chlorination and fluorination of benzene derivatives. The reaction conditions often require the presence of a sulfonyl chloride group to achieve the desired product. Specific details on the synthetic routes and reaction conditions are proprietary to industrial manufacturers and are not widely disclosed in public literature.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often utilizing advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4,5-difluorobenzen sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, which react with the sulfonyl chloride group to form sulfonamides.
Oxidizing Agents: Used in oxidation reactions to modify the compound’s structure.
Major Products Formed
The primary products formed from these reactions are sulfonamide derivatives, which are essential in pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4,5-difluorobenzen sulphonyl chloride is extensively used in scientific research across various fields:
Chemistry: As a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: For the development of sulfonamide drugs used to treat bacterial infections.
Industry: In the production of advanced materials and chemicals.
Wirkmechanismus
The compound exerts its effects primarily through the sulfonyl chloride group, which can react with nucleophiles to form stable sulfonamide bonds. These reactions are crucial in the inhibition of bacterial enzymes, making the compound valuable in antibiotic development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-fluorobenzenesulphonyl chloride
- 2-Chloro-4,5-difluorobenzenesulfonyl chloride
Uniqueness
2-Chloro-4,5-difluorobenzen sulphonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized sulfonamide drugs.
Eigenschaften
Molekularformel |
C6H3Cl3F2O2S |
|---|---|
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
4-chloro-1,2-difluorobenzene;sulfuryl dichloride |
InChI |
InChI=1S/C6H3ClF2.Cl2O2S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3H; |
InChI-Schlüssel |
HSXHZXZDHQZXBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)F)F.O=S(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


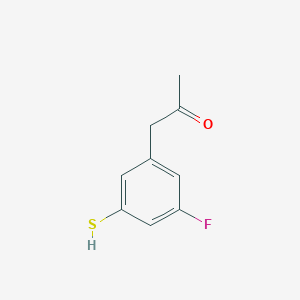
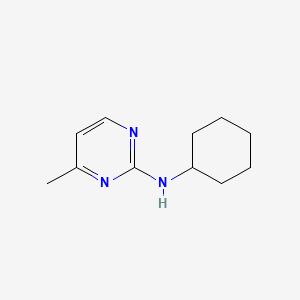
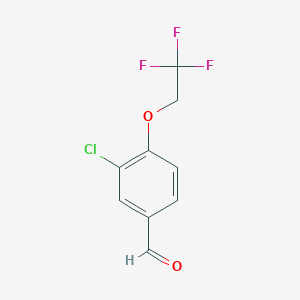
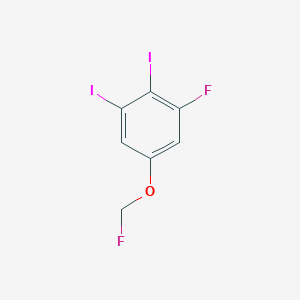
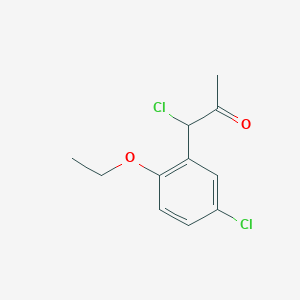
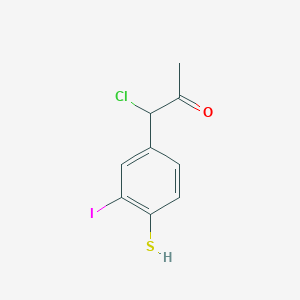

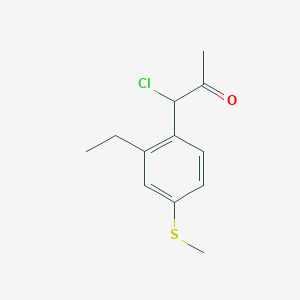
![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)

